molecular formula C10H8ClN B1294453 2-(Chloromethyl)quinoline CAS No. 4377-41-7

2-(Chloromethyl)quinoline

Cat. No. B1294453
CAS RN: 4377-41-7
M. Wt: 177.63 g/mol
InChI Key: DDEAEWMDOSXKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09163019B2

Procedure details

To a suspension of 2-(chloromethyl)quinoline hydrochloride (10 g, 46.7 mmol) in EA/water (150 ml: 75 ml) was added sodium hydrogencarbonate powder portionwise until gas evolution ceased. The organic layer was collected, washed with brine (3×50 ml), dried over sodium sulfate and concentrated. The obtained crude title compound was used in without further purification (8 g, 96% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Name
EA water
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][CH2:3][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1.C(=O)([O-])O.[Na+]>CC(=O)OCC.O>[Cl:2][CH2:3][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.ClCC1=NC2=CC=CC=C2C=C1
Name
EA water
Quantity
150 mL
Type
solvent
Smiles
CC(OCC)=O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was collected
WASH
Type
WASH
Details
washed with brine (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClCC1=NC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.